molecular formula C21H20N6O3S B2520714 N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895119-65-0

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No.: B2520714
CAS No.: 895119-65-0
M. Wt: 436.49
InChI Key: ZHUCSXVLDPMDCK-UHFFFAOYSA-N
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Description

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a synthetic organic compound with a unique structure combining various functional groups, including triazole, thiadiazole, and benzamide moieties. This distinct molecular architecture grants the compound significant potential in diverse fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of Triazole Ring: : A typical reaction involves a cyclization process where azide and alkyne precursors are reacted under copper-catalyzed conditions (CuAAC - Copper-Catalyzed Azide-Alkyne Cycloaddition) to form the 1,2,3-triazole ring.

  • Formation of Thiadiazole Ring: : Incorporation of a thiadiazole moiety may involve the reaction of hydrazine derivatives with carbon disulfide or related compounds under specific conditions.

  • Coupling Reactions: : The final step often involves coupling the previously formed intermediates with an appropriate benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Industrial Production Methods

Industrial production may scale up these synthetic steps while ensuring reproducibility and yield optimization. Methods like continuous flow synthesis could be adopted for efficiency and consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) may convert specific functional groups.

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce carbonyl groups.

  • Substitution Reactions: : Halogenation and other nucleophilic substitution reactions using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Catalysts and Solvents: : Copper sulfate (CuSO₄), dimethylformamide (DMF), dichloromethane (DCM).

Major Products

Reactions can yield various derivatives, depending on the specific sites of modification and the conditions employed. Example products include oxidized triazole derivatives, reduced benzamide derivatives, and substituted thiadiazole compounds.

Scientific Research Applications

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide has numerous applications:

  • Chemistry: : Used as a precursor or reagent in organic synthesis to create novel compounds.

  • Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition, binding assays, and as a molecular probe.

  • Medicine: : Potential therapeutic agent in drug design and development due to its structural features. May exhibit activity against specific biological targets such as enzymes or receptors.

  • Industry: : Employed in material science for the synthesis of new materials with unique properties, including polymers or coatings.

Mechanism of Action

The precise mechanism by which N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and DNA/RNA.

  • Pathways Involved: : Potential involvement in enzymatic pathways, signal transduction mechanisms, and cellular response processes. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural conformation and interaction dynamics.

Comparison with Similar Compounds

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide stands out due to its specific combination of functional groups and structural features. Comparisons with similar compounds:

  • N-{3-[1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Lacks the methyl groups, leading to different biological activity and chemical reactivity.

  • N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Contains a benzamide moiety but without the methyl substitution, impacting its solubility and interaction with biological targets.

  • N-{3-[1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Structural isomers that differ in substitution patterns or the presence of different functional groups can lead to varying degrees of biological activity and specificity.

This detailed article covers the essential aspects of this compound, including its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Enjoy diving deep into the world of this fascinating molecule!

Properties

IUPAC Name

N-[3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-12-6-5-7-14(10-12)20(28)23-21-22-19(25-31-21)18-13(2)27(26-24-18)16-11-15(29-3)8-9-17(16)30-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUCSXVLDPMDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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